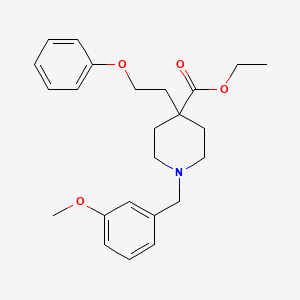![molecular formula C16H15FN6O B5154348 1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154348.png)
1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as FPeT, and it belongs to the class of triazole-containing compounds. FPeT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of FPeT is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity. FPeT has been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases, which are involved in various biological processes.
Biochemical and Physiological Effects:
FPeT has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-tuberculosis effects. FPeT has been shown to induce cell death in cancer cells and to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. FPeT has also been shown to reduce inflammation in animal models of inflammation.
実験室実験の利点と制限
FPeT has several advantages for use in lab experiments, including its high stability, solubility, and fluorescence. However, FPeT also has some limitations, including its potential toxicity and its limited availability.
将来の方向性
There are several future directions for research on FPeT, including:
1. Further studies on the mechanism of action of FPeT and its interaction with various proteins and enzymes.
2. Development of FPeT-based probes for imaging biological systems.
3. Synthesis of FPeT derivatives with improved pharmacological properties.
4. Evaluation of the potential of FPeT as a building block for the synthesis of functional materials.
5. Development of FPeT-based drugs for the treatment of cancer, tuberculosis, and other diseases.
In conclusion, 1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. FPeT has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. FPeT has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on FPeT, including the development of FPeT-based drugs for the treatment of cancer, tuberculosis, and other diseases.
合成法
FPeT can be synthesized using different methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the Sonogashira coupling reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring. The Sonogashira coupling reaction involves the reaction of an aryl halide and an alkyne in the presence of a palladium catalyst to form an aryl-alkyne intermediate, which then undergoes a cyclization reaction to form a triazole ring.
科学的研究の応用
FPeT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FPeT has been studied as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In biochemistry, FPeT has been used as a tool for studying protein-protein interactions and as a fluorescent probe for imaging biological systems. In materials science, FPeT has been studied as a potential building block for the synthesis of functional materials.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-pyrazin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-13-3-1-12(2-4-13)10-23-11-15(21-22-23)16(24)20-6-5-14-9-18-7-8-19-14/h1-4,7-9,11H,5-6,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATPCWUTHZSIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCCC3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5154289.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)

![methyl 6-ethyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5154320.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)